Cas no 113963-58-9 (8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3R,4S,5R,6aR,6bS,8S,9R,10S,10aR,11S,11aS,13S)-)

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3R,4S,5R,6aR,6bS,8S,9R,10S,10aR,11S,11aS,13S)- structure
113963-58-9 structure
Product Name:8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3R,4S,5R,6aR,6bS,8S,9R,10S,10aR,11S,11aS,13S)-
Número CAS:113963-58-9
MF:C22H35NO5
Megavatios:393.517843958122
CID:206092
Update Time:2024-03-01

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3R,4S,5R,6aR,6bS,8S,9R,10S,10aR,11S,11aS,13S)- Propiedades químicas y físicas

Nombre e identificación

    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3R,4S,5R,6aR,6bS,8S,9R,10S,10aR,11S,11aS,13S)-
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3
    • 7,20-Cycloatidane-2,3,15,16,17-pentol,21-ethyl-4-methyl-, (2a,3a,15b)-
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-, [3R-(3a,4b,5b,6aa,6ba,8b,9a,10b,10ab,11a,11ab,13S*)]-
    • Macrocentrine
    • Renchi: InChI=1S/C22H35NO5/c1-3-23-9-19(2)14-7-12-16(23)21(14,8-13(25)17(19)26)15-6-11-4-5-20(12,15)18(27)22(11,28)10-24/h11-18,24-28H,3-10H2,1-2H3
    • Clave inchi: WCSCSDALNSVOAH-UHFFFAOYSA-N
    • Sonrisas: [C@@]12([C@@H]([C@@H](C[C@@]34[C@H]5[C@]6([C@@H](C[C@H]23)[C@H]4N(C1)CC)[C@@H]([C@@]([C@H](C5)CC6)(CO)O)O)O)O)C

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 28
  • Xlogp3: 0.9

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-4,5,9,10-tetrol,1-ethyldodecahydro-9-(hydroxymethyl)-3-methyl-,(3R,4S,5R,6aR,6bS,8S,9R,10S,10aR,11S,11aS,13S)- Literatura relevante

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